8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7,11-dimethyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4/c1-11-9-16-19-12(2)14-7-8-21(17(14)22(16)20-11)10-13-5-3-4-6-15(13)18/h3-6,9H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQIZWUDYPHFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C3=C2N(CC3)CC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
The compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism.
Biochemical Pathways
The compound affects the protein kinase pathways . These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism. By inhibiting protein kinases, the compound disrupts these pathways, leading to downstream effects on cell growth and metabolism.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins. For instance, pyrazolo-pyrrolo-pyrimidines have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Biological Activity
The compound 8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a pyrazolo-pyrrolo-pyrimidine framework. The presence of the 2-chlorobenzyl group is significant for its biological activity as it may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A related compound demonstrated an IC50 value of 1.6 μM against cancer cell lines, indicating significant potency in inhibiting tumor growth .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo derivatives are well-documented. Research indicates that these compounds can inhibit nuclear factor kappa B (NF-κB) activation and reduce cytokine production.
- Mechanism : Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression has been observed in cell-based assays .
| Compound | IC50 (μM) | % Inhibition at 38 μM |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound 1 | 1.6 ± 0.2 | 84 ± 7 |
| Related Compound 2 | 2.4 ± 0.5 | 76 ± 3 |
Antimicrobial Activity
Some derivatives of pyrazolo compounds have exhibited antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.
The biological activity of This compound is primarily attributed to its ability to interact with specific proteins involved in cellular signaling pathways:
- MAPK Pathway : Similar compounds have been shown to act as ligands for mitogen-activated protein kinases (MAPKs), which play crucial roles in cell proliferation and survival .
- NF-κB Pathway : Inhibition of NF-κB has been linked to reduced inflammation and tumor progression .
Research Findings
A variety of studies have focused on the synthesis and evaluation of pyrazolo derivatives:
- Synthesis Techniques : Efficient synthetic routes have been developed for preparing these compounds with high yields.
- In Vitro Studies : Various assays have confirmed their efficacy against different cancer cell lines and inflammatory models.
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have provided insights into the structural features that enhance biological activity.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a subject of interest in pharmacological research:
Antiviral Activity
Research indicates that derivatives of pyrazolo compounds can exhibit antiviral properties against various viruses. For instance:
- Compounds similar to pyrazolo[3,4-d]pyrimidine have shown effectiveness against HIV and influenza viruses with IC50 values in the nanomolar range .
- Studies have reported that specific modifications to the pyrazolo structure can enhance antiviral activity against multiple viral strains .
Anticancer Potential
The structure of 8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine suggests potential anticancer properties:
- Research into similar pyrazolo derivatives has indicated their ability to inhibit cancer cell proliferation through various mechanisms .
- The compound's interaction with specific molecular targets involved in cancer pathways is an area of ongoing investigation.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of pyrazolo compounds:
- Studies suggest that certain derivatives can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases .
- The potential for these compounds to act on AMPA receptors indicates a pathway for therapeutic applications in conditions like Alzheimer's disease .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
Key comparisons include:
Key Observations :
- Methyl groups at positions 2 and 5 likely contribute to metabolic stability, a feature absent in the 6-amino derivative .
Pyrrolo-Pyrimidine Hybrids
Compounds with fused pyrrolo-pyrimidine systems exhibit structural similarities but differ in substitution patterns:
Key Observations :
- The 2-chlorobenzyl substituent in the target compound may confer distinct electronic effects compared to mesityl or thieno groups, altering target selectivity .
- Unlike pyrrolo[2,3-d]pyrimidines, the target compound’s dihydro-6H system may reduce conformational flexibility, impacting viral enzyme inhibition .
Pharmacological Relevance
Q & A
Q. Table 1: Key Spectral Benchmarks
| Technique | Key Data Points | Reference |
|---|---|---|
| 1H NMR | δ 2.3 ppm (CH₃), δ 7.2–7.6 ppm (Ar–H) | |
| 13C NMR | δ 115–150 ppm (aromatic carbons) | |
| X-ray | Dihedral angle: 85° between pyrazole/pyrrole |
Basic: What synthetic strategies are employed for this compound?
Methodological Answer:
Common routes include one-pot multi-step reactions and Pd-catalyzed cross-couplings :
- One-Pot Synthesis : Combines cyclization and functionalization (e.g., K₂CO₃ in DMF at 80°C achieves 75–90% yield) .
- Buchwald–Hartwig Amination : Introduces chlorobenzyl groups using PdCl₂(PPh₃)₂ .
Q. Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| A | K₂CO₃, DMF, 80°C | 90% | |
| B | PdCl₂(PPh₃)₂, Na₂CO₃, ArB(OH)₂ | 75% |
Advanced: How can reaction yields be optimized for scaled synthesis?
Methodological Answer:
Critical parameters include:
- Catalyst Loading : 10 mol% PdCl₂(PPh₃)₂ maximizes cross-coupling efficiency .
- Solvent Polarity : DMF enhances solubility of intermediates vs. THF .
- Temperature Control : Reflux (80–100°C) balances kinetics and side reactions .
Advanced: What computational approaches predict this compound’s reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculates:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (e.g., 4.2 eV) correlate with electrophilic/nucleophilic sites .
- Quantum Chemical Parameters : Fukui indices identify reactive centers (e.g., C-3 in pyrimidine ring) .
Advanced: How to assess environmental fate and ecotoxicology?
Methodological Answer:
Follow INCHEMBIOL Project Guidelines :
- Partition Coefficients (log P) : Predict bioaccumulation (e.g., log P = 2.8 suggests moderate hydrophobicity) .
- Longitudinal Studies : Monitor degradation in soil/water matrices under varied pH/temperature .
Advanced: How to resolve contradictions in spectral data across studies?
Methodological Answer:
- Solvent/Isotope Effects : CDCl₃ vs. DMSO-d₆ shifts NMR peaks (e.g., Δδ ≈ 0.3 ppm for NH protons) .
- Crystallographic Validation : Resolve ambiguous NOEs via X-ray .
Advanced: What mechanistic insights explain regioselectivity in synthesis?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Pd-catalyzed reactions favor para-substitution on chlorobenzyl groups due to steric hindrance .
- Intermediate Trapping : ESI-MS detects aziridinium intermediates in cyclization steps .
Theoretical Framework: How to align research with conceptual models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
